molecular formula C19H26N6O4 B3571463 N-(2,4-dimethoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine

N-(2,4-dimethoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine

Cat. No.: B3571463
M. Wt: 402.4 g/mol
InChI Key: OMBPCBLCRYYVAT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C19H26N6O4 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.20155333 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,4-Dimethoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological effects based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C19H24N6O2
  • IUPAC Name : N-(2,4-dimethoxyphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazine-2-amine

This structure includes a triazine core with two morpholine groups and a dimethoxy-substituted phenyl moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the Triazine Core : The initial step usually involves the condensation of 2-amino-4,6-dimorpholinyl-1,3,5-triazine with appropriate phenolic compounds.
  • Substitution Reactions : The introduction of the 2,4-dimethoxy group is achieved through electrophilic aromatic substitution.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of similar triazine derivatives. For instance:

  • Antibacterial Activity : In a comparative study involving various synthesized triazine derivatives, compounds similar to this compound demonstrated notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
CompoundS. aureus (MIC µg/mL)E. coli (MIC µg/mL)
6a250100
6b500200
Gentamycin0.250.05

The minimum inhibitory concentration (MIC) values indicate that while some derivatives exhibit moderate activity compared to standard antibiotics like gentamycin, further optimization may enhance their efficacy.

Antifungal Activity

Similar compounds have also been tested for antifungal properties against species such as Candida albicans and Aspergillus niger. The results showed varying degrees of activity:

CompoundC. albicans (MIC µg/mL)A. niger (MIC µg/mL)
6a10001000
Gentamycin--

These findings suggest that while the compound may possess antifungal activity, it is generally less effective than established antifungal agents like nystatin .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • Inhibition of Protein Synthesis : Similar triazine derivatives have been shown to interfere with bacterial protein synthesis pathways.
  • Disruption of Membrane Integrity : Some compounds may disrupt cell membranes leading to cell lysis.

Case Studies and Research Findings

Recent research has focused on optimizing the structure of triazine derivatives to enhance their biological activity. For example:

  • A study demonstrated that modifications on the morpholine group significantly influenced antibacterial efficacy .
  • Another investigation highlighted the importance of electron-withdrawing groups on the phenyl ring for enhancing antimicrobial properties .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O4/c1-26-14-3-4-15(16(13-14)27-2)20-17-21-18(24-5-9-28-10-6-24)23-19(22-17)25-7-11-29-12-8-25/h3-4,13H,5-12H2,1-2H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBPCBLCRYYVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.